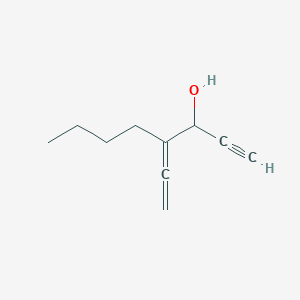
1-Octyn-3-ol, 4-ethenylidene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octyn-3-ol, 4-ethenylidene- is an organic compound with the molecular formula C10H14O. It is a secondary alcohol with a hydroxyl group attached to the third carbon of an octyne chain, which also features an ethenylidene group at the fourth position. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Octyn-3-ol, 4-ethenylidene- can be synthesized through several methods. One common approach involves the asymmetric reduction of 1-octyn-3-one using B-3-pinanyl-9-borabicyclo[3.3.1]nonane. This method provides a mild and efficient route to obtain optically active 1-octyn-3-ol with high stereospecificity . The reaction typically requires a nitrogen atmosphere, tetrahydrofuran (THF) as the solvent, and a series of steps including reflux, vacuum distillation, and oxidation with hydrogen peroxide.
Industrial Production Methods
Industrial production of 1-Octyn-3-ol, 4-ethenylidene- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
1-Octyn-3-ol, 4-ethenylidene- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products
Oxidation: Formation of 1-octyn-3-one or 1-octyn-3-al.
Reduction: Formation of 1-octen-3-ol or 1-octan-3-ol.
Substitution: Formation of 1-octyn-3-chloride or 1-octyn-3-bromide.
Wissenschaftliche Forschungsanwendungen
1-Octyn-3-ol, 4-ethenylidene- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and bioactive compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
Wirkmechanismus
The mechanism of action of 1-Octyn-3-ol, 4-ethenylidene- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and triple bond play crucial roles in its reactivity and binding affinity. Specific pathways may include inhibition of enzyme activity or modulation of receptor signaling, depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Octyn-3-ol: A closely related compound with similar reactivity but lacking the ethenylidene group.
3-Octyn-1-ol: Another isomer with the hydroxyl group at a different position.
1-Octyn-3-ol, 4-ethyl-: A variant with an ethyl group instead of an ethenylidene group.
Uniqueness
1-Octyn-3-ol, 4-ethenylidene- is unique due to the presence of the ethenylidene group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions and applications that are not possible with its analogs.
Eigenschaften
CAS-Nummer |
651020-55-2 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
InChI |
InChI=1S/C10H14O/c1-4-7-8-9(5-2)10(11)6-3/h3,10-11H,2,4,7-8H2,1H3 |
InChI-Schlüssel |
HOYPRLMOQAZNMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=C=C)C(C#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


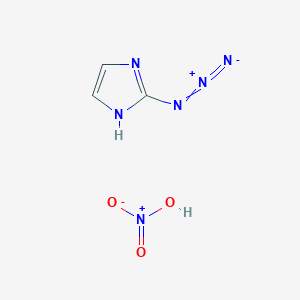
![N~2~-[(4-Butoxyphenyl)methyl]-N~1~,N~1~-diethylethane-1,2-diamine](/img/structure/B14225266.png)
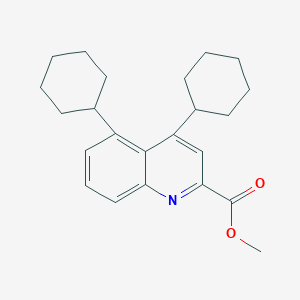
![12-Acetylbenzo[b]acridine-6,11-dione](/img/structure/B14225291.png)
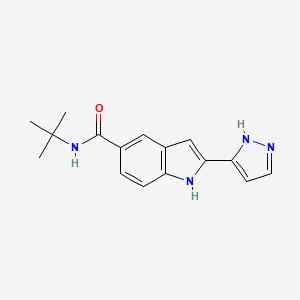
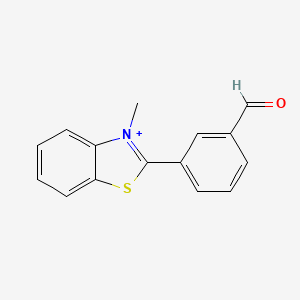


![4,4'-[1,4-Phenylenebis(phenylazanediyl)]dibenzonitrile](/img/structure/B14225319.png)

![1-[(2,5-Diiodo-4-methylphenyl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14225335.png)
![1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14225336.png)
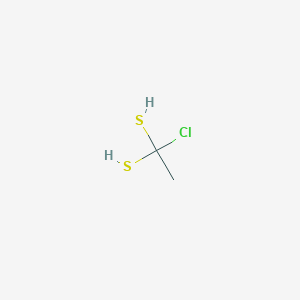
![tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14225362.png)
